

In-Depth Toxicological Profile of 2,3,6-Trichlorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Trichlorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **2,3,6-trichlorophenol** (2,3,6-TCP), a chemical intermediate and environmental contaminant. The information presented herein is intended to support research, safety assessment, and drug development activities by providing a detailed summary of its physicochemical properties, toxicokinetics, and toxicological effects, supplemented with experimental methodologies and mechanistic insights.

Physicochemical Properties

2,3,6-Trichlorophenol is a crystalline solid with a distinct phenolic odor. Its key physicochemical properties are summarized in the table below, which are crucial for understanding its environmental fate and biological interactions.

Property	Value	Reference
CAS Number	933-75-5	[1]
Molecular Formula	C ₆ H ₃ Cl ₃ O	[1]
Molecular Weight	197.45 g/mol	[2]
Appearance	White to gray or red crystals/solid	[2]
Melting Point	53-55 °C	[2]
Boiling Point	Not available	
Water Solubility	Sparingly soluble	[2]
Solubility in Organic Solvents	Good solubility in methanol	[2]
Vapor Pressure	0.00246 mmHg at 25 °C	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.77	[1]
pKa	5.8	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

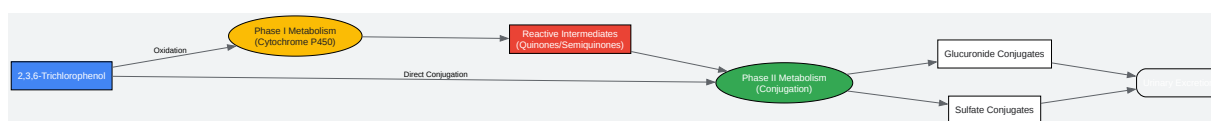
The toxicokinetics of 2,3,6-TCP, like other chlorophenols, are characterized by rapid absorption and distribution, followed by metabolism and excretion.

Absorption: Chlorophenols are readily absorbed through oral, dermal, and inhalation routes. Animal studies indicate that oral absorption is rapid and virtually complete.[3]

Distribution: Following absorption, 2,3,6-TCP is widely distributed throughout the body. The highest concentrations are typically found in the liver and kidneys, with lower levels in the brain, muscle, and fat.[3][4] The extent of plasma protein binding, a key determinant of distribution and elimination, generally increases with the degree of chlorination.[3]

Metabolism: The primary route of metabolism for chlorophenols is conjugation with glucuronic acid and sulfate in the liver.[3][4] There is also evidence that 2,4,6-TCP can be isomerized to other trichlorophenols in rats.[3] Metabolism via cytochrome P-450 enzymes can lead to the formation of reactive quinone and semiquinone intermediates.[3]

Excretion: 2,3,6-TCP and its metabolites are primarily excreted in the urine.[4] Elimination is generally rapid, with half-lives ranging from hours to a few days.[3] The rate of excretion tends to decrease with increased chlorination, likely due to stronger plasma protein binding.[3]



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Caption: Generalized metabolic pathway of **2,3,6-Trichlorophenol**.

Toxicological Profile

Acute Toxicity

2,3,6-TCP is classified as harmful if swallowed.[2] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[5]

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	820 mg/kg	
LD ₅₀	Mouse	Oral	1500 mg/kg	

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to chlorophenols can lead to adverse health effects. In animal studies, chronic exposure to 2,4,6-TCP has been associated with effects on the liver, including increased liver weight and hepatocellular hypertrophy.[6][7]

Study Duration	Species	Route	NOAEL	LOAEL	Effects	Reference
90 days	Rat	Gavage	80 mg/kg/day	240 mg/kg/day	Increased liver and kidney weight	[8]
2 years	Rat	Feed	-	250 mg/kg/day	Leukemia	[8]
2 years	Mouse	Feed	-	650 mg/kg/day	Liver cancer	[8]

Carcinogenicity

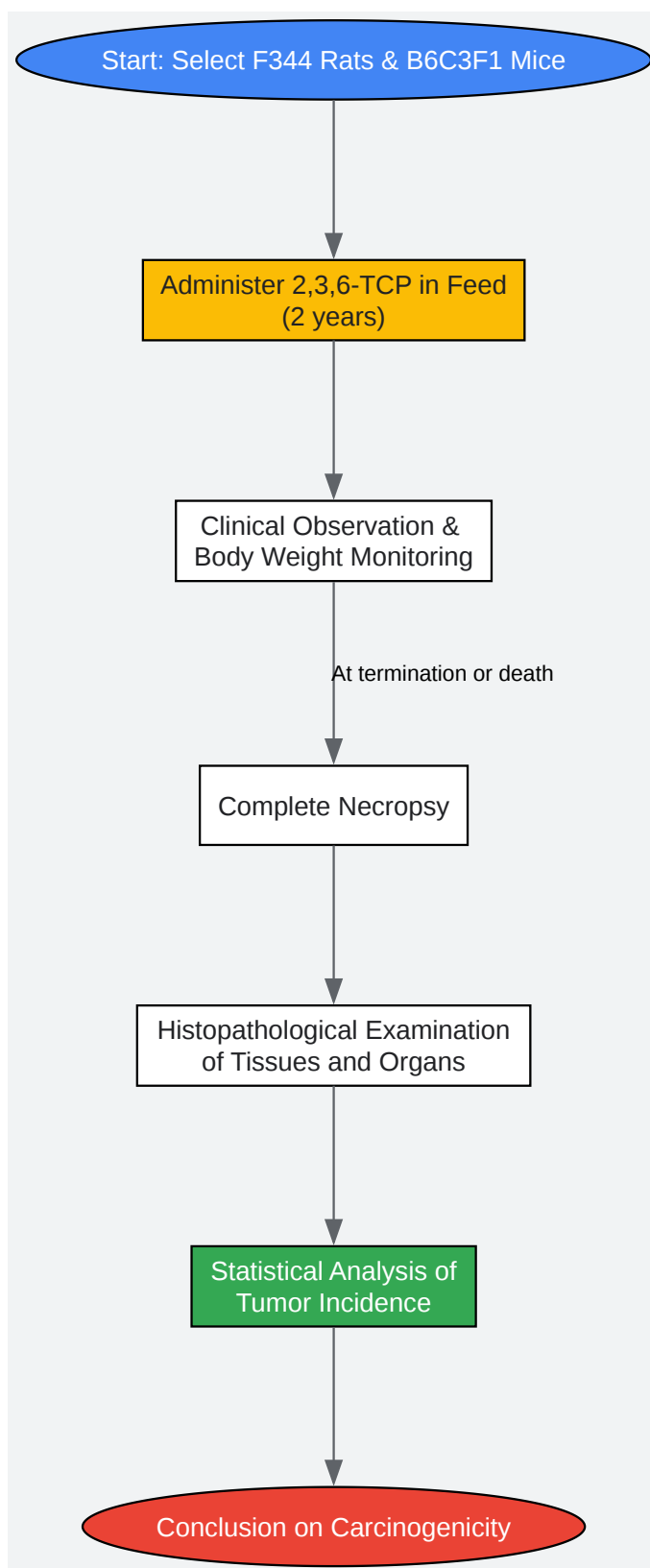
2,3,6-Trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[9][10] This classification is based on sufficient evidence of carcinogenicity in animal studies. Long-term bioassays in rats and mice have demonstrated an increased incidence of lymphomas, leukemia, and liver cancer following oral exposure.[9][10]

Experimental Protocol: NCI Carcinogenesis Bioassay of 2,4,6-Trichlorophenol

A bioassay of 2,4,6-trichlorophenol for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice.

- Test Animals: Groups of 50 F344 rats and 50 B6C3F1 mice of each sex.
- Dosing:
 - Rats: 0 (control), 5,000, or 10,000 ppm in the diet for 106-107 weeks.
 - Male Mice: 0 (control), 5,000, or 10,000 ppm in the diet for 105 weeks.

- Female Mice: Initially 0, 10,000, or 20,000 ppm for 38 weeks, then reduced to 2,500 and 5,000 ppm for the remainder of the 105 weeks due to reduced body weight.
- Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and food consumption were recorded weekly for the first 13 weeks and monthly thereafter.
- Necropsy and Histopathology: A complete necropsy was performed on all animals. All major tissues and organs, as well as all gross lesions, were fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
- Statistical Analysis: The incidences of neoplasms were analyzed using the Fisher exact test for pairwise comparisons and the Cochran-Armitage and Tarone tests for dose-related trends.



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Caption: Workflow of the NCI carcinogenicity bioassay for 2,3,6-TCP.

Genotoxicity

The genotoxicity of **2,3,6-trichlorophenol** has been evaluated in various assays. While some studies have reported negative results in the Ames test, others suggest potential for DNA damage.

Assay	Test System	Results	Reference
Ames Test	Salmonella typhimurium	Negative	
Micronucleus Test	In vivo (mouse)	Equivocal	

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Test Strains:** A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain mutations that make them sensitive to different types of mutagens.
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Procedure:** The bacterial tester strain, the test chemical at various concentrations, and the S9 mix (if used) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Reproductive and Developmental Toxicity

Studies in rats have investigated the reproductive and developmental effects of **2,3,6-trichlorophenol**. High doses have been shown to cause maternal toxicity, leading to secondary effects on the offspring.

Species	Route	NOAEL (Maternal)	LOAEL (Maternal)	NOAEL (Developmental)	LOAEL (Developmental)	Effects	Reference
Rat	Oral	500 mg/kg/day	1000 mg/kg/day	100 mg/kg/day	500 mg/kg/day	Decrease d pup birth weight	
Rat	Drinking Water	3.0 mg/kg/day	30 mg/kg/day	-	-	Decrease d litter size	[11]

Experimental Protocol: Reproductive Toxicity Study in Rats

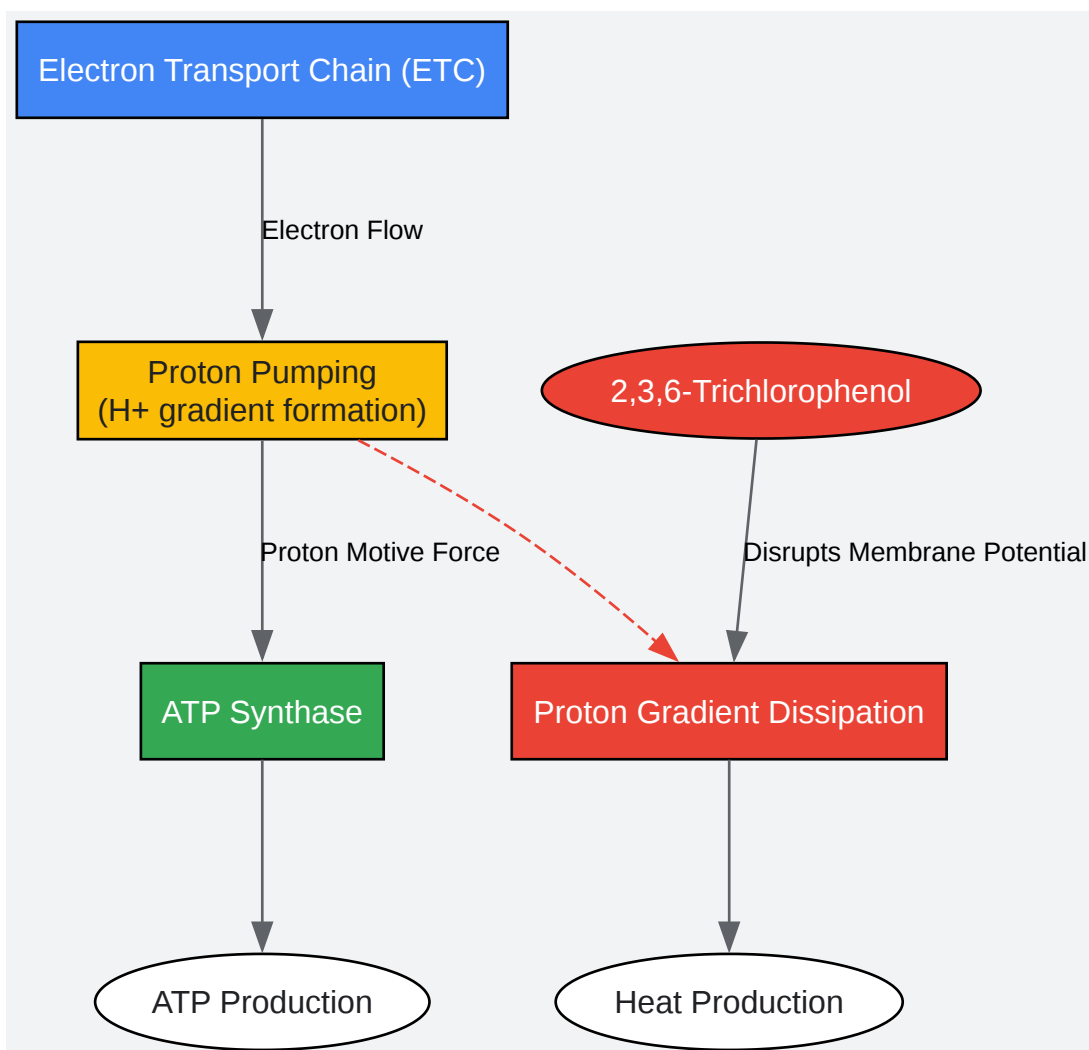
This study was designed to evaluate the effects of 2,4,6-trichlorophenol on male and female reproductive performance and on the development of the offspring.

- Test Animals: Adult male and female Sprague-Dawley rats.
- Dosing:
 - Males: Treated by gavage with 0, 100, 500, or 1000 mg/kg/day for 10 weeks.
 - Females: Treated with the same doses for 2 weeks prior to mating and throughout gestation.
- Mating: Males and females from the same dose group were cohabited for mating.
- Endpoints:
 - Males: Sperm parameters (motility, morphology, count) and fertility were assessed.

- Females: Maternal body weight, clinical signs, litter size, and pup survival were monitored.
- Pups: Birth weight and postnatal development were monitored until day 42.
- Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treated groups with the control group.

Mechanism of Toxicity

The primary mechanism of toxicity for many chlorophenols, including 2,3,6-TCP, is the uncoupling of oxidative phosphorylation. This process disrupts the mitochondrial electron transport chain, leading to a decrease in ATP synthesis and an increase in oxygen consumption. The energy that would normally be used for ATP production is dissipated as heat.



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Caption: Mechanism of 2,3,6-TCP-induced uncoupling of oxidative phosphorylation.

Environmental Fate and Effects

2,3,6-Trichlorophenol can be released into the environment through industrial discharges and as a degradation product of certain pesticides.[1] It is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] In soil, it is expected to have slight mobility, and its degradation is influenced by microbial activity.[1]

Regulatory Status and Exposure Limits

Due to its toxicity and potential carcinogenicity, the use of **2,3,6-trichlorophenol** has been restricted in many countries. Various regulatory agencies have established guidelines and limits for exposure to chlorophenols in drinking water and other environmental media. For instance, Health Canada has set a Maximum Acceptable Concentration (MAC) for 2,4,6-trichlorophenol in drinking water.[4]

This technical guide provides a consolidated resource on the toxicological profile of **2,3,6-trichlorophenol**. It is imperative for researchers and professionals working with this compound to adhere to strict safety protocols and be aware of its potential health hazards. Further research is warranted to fully elucidate the specific mechanisms of its toxicity and to develop more comprehensive risk assessment strategies.

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